
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate, commonly known as MDMA, is a psychoactive drug with stimulant and hallucinogenic properties. It is a member of the amphetamine class of drugs and is commonly referred to as "ecstasy" or "molly". MDMA is widely used recreationally, but it also has potential therapeutic applications.
作用機序
MDMA acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It also has a weak affinity for the serotonin transporter, which leads to increased serotonin release. The increased levels of these neurotransmitters are thought to contribute to the drug's effects on mood, perception, and cognition.
Biochemical and Physiological Effects:
MDMA has a number of physiological effects, including increased heart rate and blood pressure, sweating, and pupil dilation. It also causes the release of the hormone oxytocin, which is associated with social bonding and trust. MDMA can also cause dehydration and hyperthermia, which can be dangerous in certain situations.
実験室実験の利点と制限
MDMA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered in a controlled manner. It also has a relatively short half-life, which allows for precise timing of experiments. However, there are also limitations to the use of MDMA in lab experiments. The drug has a number of physiological effects that can interfere with the interpretation of results, and there is also the potential for abuse and addiction.
将来の方向性
There are several areas of future research on MDMA. One area of interest is the potential use of MDMA in the treatment of other psychiatric disorders, such as addiction and depression. Another area of research is the development of new compounds that have similar therapeutic effects but with fewer side effects. Finally, there is also interest in understanding the long-term effects of MDMA use, particularly in heavy users.
Conclusion:
MDMA is a psychoactive drug with potential therapeutic applications. It is synthesized from safrole and acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. MDMA has a number of physiological effects and limitations for use in lab experiments, but there are also several areas of future research on the drug.
合成法
MDMA is synthesized from safrole, a natural substance found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam.
科学的研究の応用
MDMA has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA-assisted psychotherapy can help reduce symptoms of PTSD, including anxiety, depression, and avoidance behavior. MDMA has also been studied for its potential use in the treatment of other psychiatric disorders, such as anxiety, depression, and addiction.
特性
IUPAC Name |
1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-18-12-5-3-10(7-14(12)19-2)16(17)22-11-4-6-13-15(8-11)21-9-20-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKLSQHJJOUZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

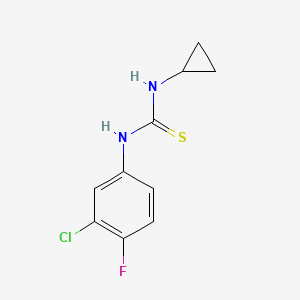
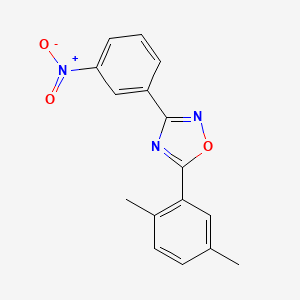
![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
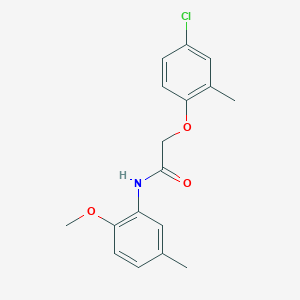
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
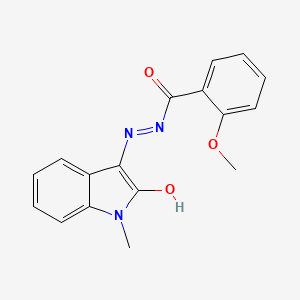
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
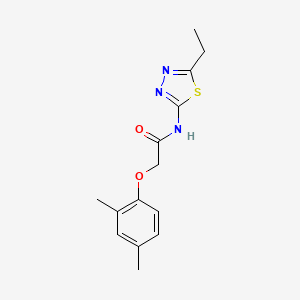
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
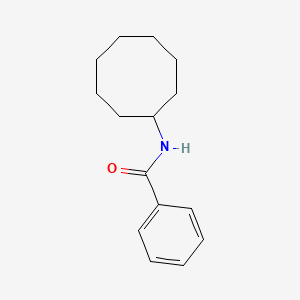
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)